molecular formula C12H10AsF6I B1224313 Diphenyliodonium hexafluoroarsenate CAS No. 62613-15-4

Diphenyliodonium hexafluoroarsenate

Cat. No. B1224313
CAS No.: 62613-15-4
M. Wt: 470.02 g/mol
InChI Key: KFGZTBBPOZNSHA-UHFFFAOYSA-N
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Patent
US04407759

Procedure details

A mixture of 11.75 parts of diphenyliodonium hexafluoroarsenate, 4.065 parts of diphenyl sulfide and 0.2 part of copper benzoate was heated with stirring at a temperature of 120°-125° C. for 3 hours. The mixture was then poured while it was hot into a container whereupon the product crystallized. The product was extracted three times with diethylether and then air dried. There was obtained a 97% yield of triphenylsulfonium hexafluoroarsenate. The triphenylsulfonium hexafluoroarsenate product had a melting point of 195°-197° C. after it was further recrystallized from 95% ethanol.
[Compound]
Name
11.75
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][As-:2]([F:7])([F:6])([F:5])([F:4])[F:3].C1([I+][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)C=CC=CC=1.[C:21]1([S:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C([O-])(=O)C1C=CC=CC=1.[Cu+2].C([O-])(=O)C1C=CC=CC=1>[F:1][As-:2]([F:7])([F:6])([F:5])([F:4])[F:3].[C:28]1([S+:27]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
11.75
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[As-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Cu+2].C(C1=CC=CC=C1)(=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a temperature of 120°-125° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
The mixture was then poured while it
CUSTOM
Type
CUSTOM
Details
crystallized
EXTRACTION
Type
EXTRACTION
Details
The product was extracted three times with diethylether
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
F[As-](F)(F)(F)(F)F.C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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